3-(Ethoxymethyl)-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone
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Overview
Description
Cefalexin hydrochloride, also known as cephalexin hydrochloride, is a first-generation cephalosporin antibiotic. It is widely used to treat a variety of bacterial infections by inhibiting the synthesis of the bacterial cell wall. This compound is effective against both gram-positive and some gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cefalexin hydrochloride typically involves the reaction of 7-aminocephalosporanic acid (7-ACA) with phenylglycine chloride hydrochloride. The process includes the following steps:
Acylation: 7-ACA is acylated with phenylglycine chloride hydrochloride in the presence of a base such as triethylamine.
Cyclization: The resulting intermediate undergoes cyclization to form the cephalosporin nucleus.
Purification: The crude product is purified through crystallization or chromatography to obtain cefalexin hydrochloride.
Industrial Production Methods
Industrial production of cefalexin hydrochloride involves large-scale fermentation and chemical synthesis. The process includes:
Fermentation: Production of 7-ACA through fermentation using microorganisms.
Chemical Synthesis: Acylation of 7-ACA with phenylglycine chloride hydrochloride.
Purification: Multiple purification steps to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Cefalexin hydrochloride undergoes various chemical reactions, including:
Hydrolysis: Acidic and basic hydrolysis can lead to the degradation of cefalexin hydrochloride.
Oxidation: Exposure to oxidizing agents such as hydrogen peroxide can cause oxidative degradation.
Photolysis: Ultraviolet light can induce photolytic degradation.
Common Reagents and Conditions
Acidic Hydrolysis: 1 M HCl
Basic Hydrolysis: 0.04 M NaOH
Oxidation: 0.3% H₂O₂
Photolysis: UV light exposure
Major Products Formed
The major degradation products formed from these reactions include various by-products resulting from the breakdown of the cephalosporin nucleus .
Scientific Research Applications
Cefalexin hydrochloride has numerous applications in scientific research:
Chemistry: Used as a model compound to study the stability and degradation of β-lactam antibiotics.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms.
Medicine: Widely used in clinical settings to treat infections of the respiratory tract, skin, and urinary tract.
Industry: Utilized in the pharmaceutical industry for the development of new antibiotic formulations .
Mechanism of Action
Cefalexin hydrochloride exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the breakdown of the bacterial cell wall and ultimately, cell death .
Comparison with Similar Compounds
Cefalexin hydrochloride is often compared with other first-generation cephalosporins such as cefadroxil and cefazolin. While cefadroxil has a longer half-life and may require less frequent dosing, cefalexin hydrochloride is more commonly prescribed due to its well-established efficacy and safety profile .
Similar Compounds
- Cefadroxil
- Cefazolin
- Cefaclor
- Cefuroxime
Cefalexin hydrochloride stands out due to its broad-spectrum activity and oral bioavailability, making it a preferred choice for treating various bacterial infections .
Properties
CAS No. |
119623-97-1 |
---|---|
Molecular Formula |
C22H26N2O5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-(ethoxymethyl)-7-methyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone |
InChI |
InChI=1S/C22H26N2O5/c1-5-8-12-11(4)21(27)23-17-15(12)19(25)16-13(9-6-2)14(10-29-7-3)22(28)24-18(16)20(17)26/h5-10H2,1-4H3,(H,23,27)(H,24,28) |
InChI Key |
OMRXHCIEOALSNM-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)COCC)C |
Canonical SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)COCC)C |
Synonyms |
3-(Ethoxymethyl)-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone |
Origin of Product |
United States |
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